molecular formula C7H6ClFO2S B1458878 (2-Chlorophenyl)methanesulfonyl fluoride CAS No. 1384429-15-5

(2-Chlorophenyl)methanesulfonyl fluoride

Cat. No.: B1458878
CAS No.: 1384429-15-5
M. Wt: 208.64 g/mol
InChI Key: AUDUPDRUYHEMHN-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methanesulfonyl fluoride is a useful research compound. Its molecular formula is C7H6ClFO2S and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Chlorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

This compound acts as a potent inhibitor of acetylcholinesterase . It interacts with the enzyme, leading to its inhibition. This inhibition disrupts the normal regulation of acetylcholine, affecting the transmission of signals in the nervous system .

Biochemical Pathways

The inhibition of acetylcholinesterase by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter essential for many functions in the body including muscle contraction and heart rate. By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter .

Pharmacokinetics

It is known that the compound is highly toxic and corrosive . It is also hygroscopic, meaning it attracts and holds water by absorption or adsorption . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine in the nervous system. This can result in overstimulation of muscles and glands controlled by the nervous system. At the cellular level, this can lead to changes in cell signaling and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hygroscopic nature means that the presence of water can affect its stability and activity . Furthermore, its volatility suggests that it can easily become a vapor, which may influence its distribution and action in the body .

Properties

IUPAC Name

(2-chlorophenyl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDUPDRUYHEMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268051
Record name Benzenemethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-15-5
Record name Benzenemethanesulfonyl fluoride, 2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanesulfonyl fluoride, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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